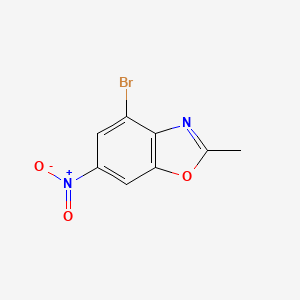
4-Bromo-2-methyl-6-nitrobenzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methyl-6-nitrobenzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 2nd position, and a nitro group at the 6th position on the benzoxazole ring. Benzoxazoles are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural properties.
Preparation Methods
The synthesis of 4-Bromo-2-methyl-6-nitrobenzoxazole typically involves the nitration of 2-methylbenzoxazole followed by bromination. One common synthetic route includes the following steps:
Nitration: The nitration of 2-methylbenzoxazole is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 6th position.
Bromination: The bromination of the nitrated product is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the 4th position.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-2-methyl-6-nitrobenzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group at the 6th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The methyl group at the 2nd position can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the bromine atom with an amine would yield a 4-amino-2-methyl-6-nitrobenzoxazole derivative.
Scientific Research Applications
4-Bromo-2-methyl-6-nitrobenzoxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.
Material Science: This compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-6-nitrobenzoxazole depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. For example, compounds derived from this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
4-Bromo-2-methyl-6-nitrobenzoxazole can be compared with other benzoxazole derivatives such as:
2-Methylbenzoxazole: Lacks the bromine and nitro substituents, making it less reactive in substitution and reduction reactions.
4-Bromo-2-methylbenzoxazole: Lacks the nitro group, which reduces its potential for bioreduction and cytotoxicity.
2-Methyl-6-nitrobenzoxazole: Lacks the bromine atom, making it less versatile in nucleophilic substitution reactions.
The presence of both the bromine and nitro groups in this compound enhances its reactivity and broadens its range of applications compared to its simpler analogs.
Properties
Molecular Formula |
C8H5BrN2O3 |
|---|---|
Molecular Weight |
257.04 g/mol |
IUPAC Name |
4-bromo-2-methyl-6-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H5BrN2O3/c1-4-10-8-6(9)2-5(11(12)13)3-7(8)14-4/h2-3H,1H3 |
InChI Key |
XQLRPTSRBLPOGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
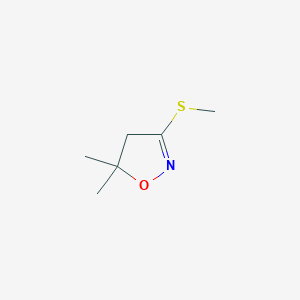
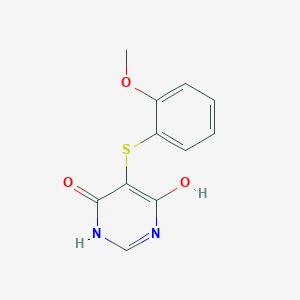
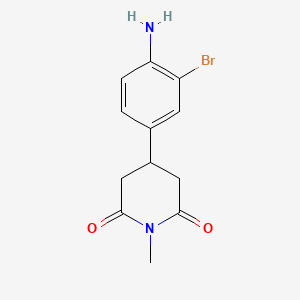
![1-[(2,4-Difluorophenyl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B8279321.png)

![Methyl[3-(1-methylpiperidin-4-yl)propyl]amine](/img/structure/B8279332.png)
![[4-(4-Methoxybenzoyl)-1-piperazinyl]acetic acid](/img/structure/B8279337.png)
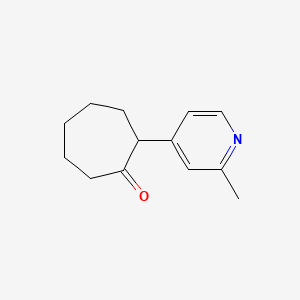
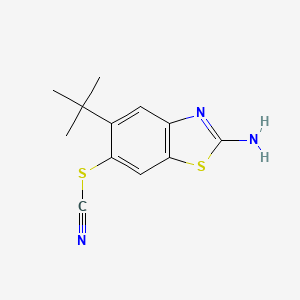
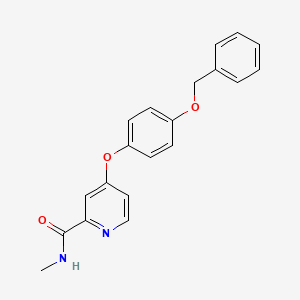
![N-[1-(3-Dimethylaminopropyl)piperidin-4-yl]-N-methylamine](/img/structure/B8279354.png)
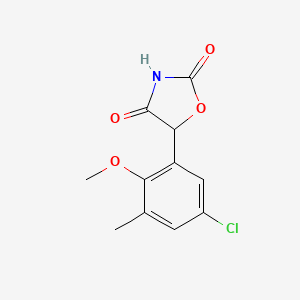
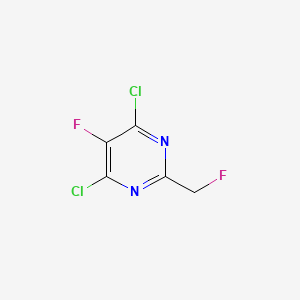
![t-Butyl(dimethyl)[(4-methyl-2-thienyl)methoxy]silane](/img/structure/B8279386.png)
